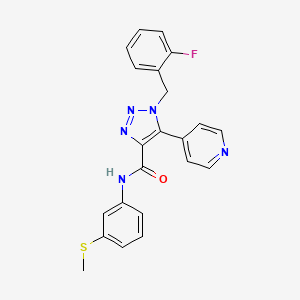

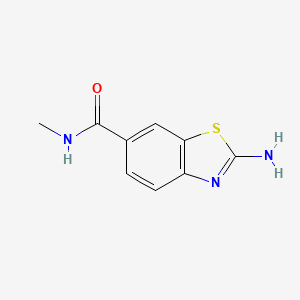

![molecular formula C12H23LiO6 B2493982 Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate CAS No. 2377033-83-3](/img/structure/B2493982.png)

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related lithium organic compounds often involves the interaction of lithium with specific organic molecules. For instance, a study detailed the anionic polymerization of (meth)acrylic monomers, highlighting the interactions of lithium 2-(2-methoxyethoxy)ethoxide with model compounds, demonstrating its strong tendency for self-aggregation and mixed aggregation with the model compounds in tetrahydrofuran (THF) (Zune et al., 1998).

Molecular Structure Analysis

Research on lithium organic compounds often explores their molecular structures, including their aggregation behavior in solvents. For example, the study of lithium phenolates in weakly polar, aprotic solvents established their structural forms through NMR spectroscopy, revealing the equilibrium between dimer and tetramer forms influenced by para and alkyl substituents (Jackman & Smith, 1988).

Chemical Reactions and Properties

Chemical reactions involving lithium compounds can yield various aggregates or complexes. The interaction of lithium compounds with electrophiles in weakly polar, aprotic solvents is crucial for understanding their reactivity and the formation of aggregates. The degree of aggregation in these reactions can significantly influence the reactivity and stereochemistry of the resulting compounds (Jackman & Smith, 1988).

Physical Properties Analysis

The physical properties of lithium organic compounds, including their solvation and aggregation behavior, are key areas of research. Studies focusing on the crystalline structures of lithium enolates derived from ketones have revealed tetrameric aggregates based on a Li4O4-cube, with each lithium ion additionally bonded to the oxygen atom of a tetrahydrofuran solvent molecule, illustrating the complex physical nature of these compounds (Amstutz et al., 1981).

Chemical Properties Analysis

The chemical properties of lithium compounds are influenced by their molecular structure and aggregation state. Studies on the electronic effects of substituents on aggregation in lithium aryloxides have shown that methoxy complexes are more highly aggregated than cyano derivatives, indicating the significant impact of electronic factors on the chemical properties of these compounds (Macdougall et al., 2006).

Wissenschaftliche Forschungsanwendungen

1. Applications in Lithium-Ion Batteries

Silane compounds, including the likes of {3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]-propyl}trimethylsilane, have been leveraged as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules have showcased the capability to dissolve various lithium salts efficiently. Specifically, lithium bis(oxalato)borate (LiBOB) is highlighted as a compatible salt for these silane molecules, offering excellent passivation on graphite anodes. Such silane-based electrolytes demonstrate notable stability and high lithium-ion conductivities, indicating potential for substantial usage in lithium-ion batteries (Amine et al., 2006).

2. Electrolyte Additives and SEI Film Formation

{3-[2-(2-methoxyethoxy)ethoxy]-propyl} triethoxysilane (TESM2) was synthesized and used as an electrolyte additive to enhance the performance of lithium-ion batteries (LIBs). This compound played a pivotal role in the improvement of cycling performances and C-rate capabilities of LIBs. Remarkably, with TESM2 as an additive, the batteries delivered high specific capacities with minimal capacity loss over numerous cycles, showcasing its efficacy in forming stable solid electrolyte interphase (SEI) films on graphite anodes (Qin et al., 2013).

3. Polymer Electrolytes for Enhanced Stability

A modified polyphosphazene incorporating 2-(2-methoxyethoxy)ethoxy side groups and anionic trifluoroborate groups was developed to address the low lithium ion conductivities of conventional lithium salt-containing polymers. This innovative approach, combined with UV-induced radiation cross-linking for mechanical stability, resulted in electrolytes with substantial electrochemical stability, high total and lithium conductivities, and improved dendrite suppression capabilities. These properties point towards the creation of a more conductive solid electrolyte interphase (SEI), making these materials promising for lithium battery applications (Schmohl et al., 2018).

4. Steric Hindrance in Solvation Structures

Research has indicated that altering the solvation structures of Li+ ions can significantly enhance the electrochemical stability of electrolytes. By substituting methoxy groups with larger-sized ethoxy groups, the resulting compounds were theorized to exhibit a weaker solvation ability and an anion-rich inner solvation shell. This modification led to improved interfacial stability at both the cathode and anode, demonstrating the importance of molecular design in developing non-fluorinated ether-based electrolyte solvents for high-voltage Li metal batteries (Chen et al., 2021).

Wirkmechanismus

Target of Action

It is known that lithium salts are often used in batteries due to their high energy density .

Mode of Action

The mode of action of EN300-7445322 involves its unique molecular geometry. This compound, which is an asymmetric lithium salt, has a pseudo-crown ether-like, folded molecular geometry . This unique geometry promotes the formation of an inorganic-rich solid-electrolyte interphase (SEI), which is highly compatible with lithium metal anodes . The SEI is a protective layer that forms on the surface of lithium-based anodes as the electrolyte is decomposed .

Biochemical Pathways

The biochemical pathways affected by EN300-7445322 are primarily related to the operation of lithium metal batteries. The compound facilitates the dissolution of initially formed SEIs, speeding up this process threefold . This can slow down the corrosion of the anodes and the growth of dendrites, by prompting the SEI to "clean itself" . This self-cleaning mechanism can significantly improve the performance of lithium metal batteries .

Pharmacokinetics

It is known that the compound enables carbonate electrolytes with a large apparent donor number and lithium ion transference number . This leads to excellent compatibility with lithium metal anodes even at high current densities .

Result of Action

The result of the action of EN300-7445322 is an improvement in the performance of lithium metal batteries. The compound’s unique molecular geometry and self-cleaning mechanism lead to the formation of an inorganic-rich SEI, which enhances compatibility with lithium metal anodes . This results in improved power density and cycling stability of the batteries .

Action Environment

The action of EN300-7445322 can be influenced by various environmental factors. For instance, the performance of lithium metal batteries, where the compound is used, can be affected by temperature, humidity, and the chemical environment within the battery . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6.Li/c1-12(2,11(13)14)10-18-9-8-17-7-6-16-5-4-15-3;/h4-10H2,1-3H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTNLPQFXWBWCE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(COCCOCCOCCOC)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23LiO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)